molecular formula C16H29N3O2S B5570732 ethyl 2-[8-(2-methylbutan-2-yl)-3-sulfanylidene-1,2,4-triazaspiro[4.5]decan-2-yl]acetate

ethyl 2-[8-(2-methylbutan-2-yl)-3-sulfanylidene-1,2,4-triazaspiro[4.5]decan-2-yl]acetate

Cat. No.: B5570732
M. Wt: 327.5 g/mol
InChI Key: YCQNTGALEHWUOX-UHFFFAOYSA-N
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Description

Ethyl 2-[8-(2-methylbutan-2-yl)-3-sulfanylidene-1,2,4-triazaspiro[45]decan-2-yl]acetate is a complex organic compound with a unique structure that includes a spirocyclic system and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[8-(2-methylbutan-2-yl)-3-sulfanylidene-1,2,4-triazaspiro[45]decan-2-yl]acetate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate in solvents like toluene .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[8-(2-methylbutan-2-yl)-3-sulfanylidene-1,2,4-triazaspiro[4.5]decan-2-yl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanylidene group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction can yield the corresponding thiol.

Scientific Research Applications

Ethyl 2-[8-(2-methylbutan-2-yl)-3-sulfanylidene-1,2,4-triazaspiro[4

Mechanism of Action

The mechanism of action of ethyl 2-[8-(2-methylbutan-2-yl)-3-sulfanylidene-1,2,4-triazaspiro[4.5]decan-2-yl]acetate would depend on its specific interactions with molecular targets. The sulfanylidene group and the spirocyclic system may allow it to bind to specific enzymes or receptors, modulating their activity. Further research would be needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic systems and sulfanylidene-containing molecules. Examples include:

Uniqueness

What sets ethyl 2-[8-(2-methylbutan-2-yl)-3-sulfanylidene-1,2,4-triazaspiro[4.5]decan-2-yl]acetate apart is its combination of a spirocyclic system with a sulfanylidene group, which may confer unique chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[8-(2-methylbutan-2-yl)-3-sulfanylidene-1,2,4-triazaspiro[4.5]decan-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2S/c1-5-15(3,4)12-7-9-16(10-8-12)17-14(22)19(18-16)11-13(20)21-6-2/h12,18H,5-11H2,1-4H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQNTGALEHWUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2(CC1)NC(=S)N(N2)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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